Ethyl 2-{[({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}oxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate
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Overview
Description
ETHYL 2-[(2-{[4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrrolidinyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-{[4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 2-aminobenzothiazole with ethyl chloroformate to form an ethyl ester derivative. This intermediate is then reacted with 4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-{[4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: NaOMe, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
ETHYL 2-[(2-{[4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ETHYL 2-[(2-{[4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain proteases by forming a stable complex with the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate: Shares structural similarities but differs in the presence of a tetrazine ring.
Benzoic acid, 4-[[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]amino]-, 2-(diethylamino)ethyl ester: Similar functional groups but with a different ester moiety.
Uniqueness
ETHYL 2-[(2-{[4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its combination of a benzothiazole ring and a pyrrolidinyl group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C23H19N3O7S |
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Molecular Weight |
481.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]oxyacetyl]amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C23H19N3O7S/c1-2-32-22(31)14-5-8-16-17(11-14)34-23(24-16)25-18(27)12-33-21(30)13-3-6-15(7-4-13)26-19(28)9-10-20(26)29/h3-8,11H,2,9-10,12H2,1H3,(H,24,25,27) |
InChI Key |
PZWIJBZUUNWVSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Origin of Product |
United States |
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